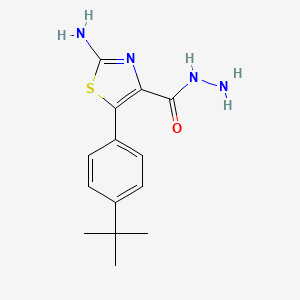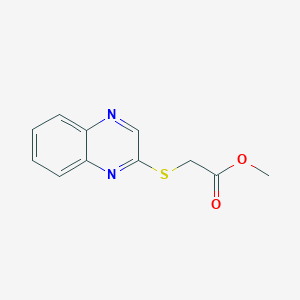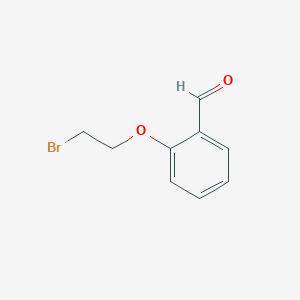
1-(3-Bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 1-(3-Bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one, is a chemical entity that appears to be related to various research areas, including crystallography, organic synthesis, and spectroscopy. While the exact compound is not directly studied in the provided papers, there are several closely related compounds that have been synthesized and characterized, which can provide insights into the properties and behaviors that might be expected for the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of halogenated precursors with other organic molecules in the presence of a base. For instance, a similar compound, (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, was synthesized by reacting 4-bromoacetophenone and N,N-dimethyl benzaldehyde in ethanol with sodium hydroxide as a base . This suggests that a similar synthetic route could be employed for the synthesis of this compound, using 3-bromothiophene derivatives and appropriate dimethylamino compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal packing analysis of a related compound showed that it exhibited a planar structure with intramolecular hydrogen bonding and putative halogen bonds . Similarly, the molecular structure and spectral properties of another related compound were investigated using density functional theory (DFT) and compared with experimental data, showing good agreement . These studies indicate that the compound of interest may also exhibit a planar structure with potential for intramolecular interactions.
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions involving the compound of interest. However, the literature on related compounds, such as the Schiff base synthesized from 5-bromothiophene-2-carboxaldehyde, suggests that these compounds can participate in condensation reactions to form more complex structures . This implies that this compound could also be a precursor for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using a variety of techniques. For instance, the thermal stability of a related compound was assessed using thermogravimetric analysis (TGA), which provided insights into its thermal degradation profile . Spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV-Visible spectrometry have been employed to study the vibrational frequencies, chemical shifts, and electronic properties of similar compounds . These studies suggest that the compound of interest would likely have similar properties, including thermal stability and identifiable spectroscopic features.
Applications De Recherche Scientifique
Spectroscopic and Quantum Chemistry Analysis
1-(3-Bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one has been studied using spectroscopic and quantum chemistry methods. Its molecular structure, vibrational frequencies, and electronic absorption spectra were established using calculations like B3LYP and M062x. The research focused on understanding the molecular bonding, energy gap between ground and excited state energies, and charge transfer within the molecule (Ramesh et al., 2020).
Inhibitory Activity and Molecular Docking Studies
This compound has been tested for its inhibitory activity toward human monoamine oxidase (hMAO), revealing its potential as a selective and reversible hMAO-B inhibitor. It demonstrated notable inhibitory activity and higher selectivity, making it significant in pharmacological research. Molecular docking simulations were also conducted to understand its interactions responsible for selectivity and potency (Mathew et al., 2016).
Role as an Intermediate in Anticancer Drug Synthesis
This compound serves as an important intermediate in synthesizing biologically active compounds like osimertinib, used in cancer treatment. Its synthetic method has been optimized, highlighting its significance in the development of anticancer drugs (Zou et al., 2018).
Structural and Molecular Characteristics
The compound's structural characteristics, including planarity and hydrogen bonding, have been studied. Its molecular structure involves hydrogen bonds forming inversion dimers and C—H⋯π interactions, contributing to its stability and potential interactions (Ghorab et al., 2012).
Proton Acceptance Capability
The carbonyl units in this compound are excellent proton acceptors due to the electron-donating effects of their terminal dimethylamino groups. This property was investigated using structural techniques, spectroscopy, and functional calculations, highlighting its potential in chemical interactions and reactions (Pleier et al., 2003).
Propriétés
IUPAC Name |
1-(3-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c1-11(2)5-3-8(12)9-7(10)4-6-13-9/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLCHDWYQNOSFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=CS1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1272423.png)






![3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate](/img/structure/B1272443.png)


methanone](/img/structure/B1272449.png)
![{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272451.png)
![{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272452.png)
![{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272453.png)